molecular formula C16H28N2O3 B6645395 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid

2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid

Cat. No. B6645395
M. Wt: 296.40 g/mol
InChI Key: IWKJYEOKVJYAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid, also known as CHA-lysine, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of diazepam, a well-known benzodiazepine drug that is commonly used for its sedative and anxiolytic effects. However, CHA-lysine has been found to have unique properties that make it a promising candidate for research in various fields.

Mechanism of Action

The mechanism of action of 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid involves binding to a specific site on the GABA-A receptor, which is a type of ionotropic receptor that is activated by the neurotransmitter GABA. This binding results in an increase in the receptor's affinity for GABA, which leads to an increase in chloride ion influx and subsequent hyperpolarization of the neuron. This hyperpolarization is responsible for the sedative and anxiolytic effects of benzodiazepines, and may also play a role in the anti-convulsant effects of these drugs.
Biochemical and Physiological Effects:
2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been found to have several biochemical and physiological effects that make it a promising candidate for research. These effects include an increase in GABAergic transmission, an increase in chloride ion influx, and a decrease in neuronal excitability. Additionally, 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been found to have a longer half-life than diazepam, which may make it a useful tool for studying the long-term effects of benzodiazepine drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid in lab experiments is its unique mechanism of action, which may allow researchers to study the function of the GABA-A receptor in more detail. Additionally, 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been found to have a longer half-life than diazepam, which may make it a useful tool for studying the long-term effects of benzodiazepine drugs. However, there are also some limitations to using 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid in lab experiments. For example, its synthesis is complex and yields are relatively low, which may make it difficult to obtain large quantities for research purposes.

Future Directions

There are several future directions for research on 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid. One possible direction is to study its effects on other types of ionotropic receptors, such as the glycine receptor. Another direction is to investigate its potential use as a therapeutic agent for conditions such as anxiety and epilepsy. Additionally, further studies are needed to determine the optimal dosing and administration methods for 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid in order to maximize its potential benefits.

Synthesis Methods

The synthesis of 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid involves several steps, starting with the reaction of diazepam with cycloheptylcarbonyl chloride to form the intermediate compound 2-(2-cycloheptylacetyl)-1,4-diazepane. This intermediate is then reacted with glycine ethyl ester hydrochloride to form 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of research has been its effects on the GABA-A receptor, which is a key target for many drugs that have anxiolytic and sedative effects. 2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid has been found to have a unique mechanism of action that involves binding to a specific site on the GABA-A receptor, which may make it a useful tool for studying the receptor's function.

properties

IUPAC Name

2-[4-(2-cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c19-15(12-14-6-3-1-2-4-7-14)18-9-5-8-17(10-11-18)13-16(20)21/h14H,1-13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKJYEOKVJYAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CC(=O)N2CCCN(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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